molecular formula C8H5N3S B1266817 1,2,4-Triazolo[3,4-b]benzothiazole CAS No. 247-92-7

1,2,4-Triazolo[3,4-b]benzothiazole

カタログ番号 B1266817
CAS番号: 247-92-7
分子量: 175.21 g/mol
InChIキー: BGFURDBGMRKOTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,2,4-Triazolo[3,4-b]benzothiazole” is a compound that belongs to the class of organic compounds known as triazolobenzothiazoles . It has been reported as a new inhibitor scaffold, which competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes .


Synthesis Analysis

The synthesis of “1,2,4-Triazolo[3,4-b]benzothiazole” derivatives has been reported in several studies . These studies have focused on the antimicrobial and antitubercular activity of various series of these compounds .


Molecular Structure Analysis

The molecular structure of “1,2,4-Triazolo[3,4-b]benzothiazole” has been studied through analogues and cocrystal structures with TNKS2, PARP2, PARP14, and PARP15 . The structure-activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines has also been analyzed, which have profound importance in drug design, discovery, and development .


Chemical Reactions Analysis

The chemical reactions involving “1,2,4-Triazolo[3,4-b]benzothiazole” have been studied in the context of its antimicrobial activity . A range of new derivatives of 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole have been synthesized and evaluated for their in vitro antimicrobial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2,4-Triazolo[3,4-b]benzothiazole” include a molecular weight of 175.21 g/mol, an XLogP3 of 1.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 0, an exact mass of 175.02041835 g/mol, and a topological polar surface area of 58.4 Ų .

科学的研究の応用

Anticancer Activity

1,2,4-Triazolo[3,4-b]benzothiazole: derivatives have been explored for their potential as anticancer agents. Their ability to interact with various biological targets allows for the development of new chemotherapeutic drugs. The structure–activity relationship (SAR) of these compounds is particularly important in drug design, leading to the discovery of molecules with enhanced efficacy against specific cancer types .

Antimicrobial Properties

The antimicrobial activity of 1,2,4-Triazolo[3,4-b]benzothiazole is significant, making it a valuable scaffold for developing new antibiotics. Its derivatives have shown effectiveness against a range of bacterial and fungal pathogens, which is crucial in the face of rising antibiotic resistance .

Analgesic and Anti-inflammatory Uses

This compound’s derivatives have been studied for their analgesic and anti-inflammatory properties. They offer a promising alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), potentially with fewer side effects and improved safety profiles .

Enzyme Inhibition

1,2,4-Triazolo[3,4-b]benzothiazole: and its derivatives act as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and others. This application is crucial for treating diseases where enzyme dysregulation is a factor, such as glaucoma and Alzheimer’s disease .

Antioxidant Effects

The antioxidant properties of 1,2,4-Triazolo[3,4-b]benzothiazole derivatives contribute to their therapeutic potential. By neutralizing free radicals, they can prevent oxidative stress-related damage, which is implicated in various chronic diseases .

Antiviral Capabilities

Research has indicated that 1,2,4-Triazolo[3,4-b]benzothiazole derivatives can be effective antiviral agents. Their ability to inhibit viral replication makes them candidates for the treatment of viral infections, including emerging diseases .

Pharmacokinetic Enhancements

The pharmacokinetic profile of drugs can be improved by incorporating 1,2,4-Triazolo[3,4-b]benzothiazole . In silico studies have shown that its derivatives can have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development .

Antitubercular Activity

Lastly, the antitubercular activity of 1,2,4-Triazolo[3,4-b]benzothiazole derivatives has been documented. With tuberculosis remaining a global health challenge, new drugs based on this scaffold could enhance the current treatment regimen .

将来の方向性

The “1,2,4-Triazolo[3,4-b]benzothiazole” scaffold demonstrates potential for future drug development efforts toward selective inhibitors against specific enzymes . The structure-activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines has also been analyzed, which have profound importance in drug design, discovery, and development .

特性

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-2-4-7-6(3-1)11-5-9-10-8(11)12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFURDBGMRKOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947638
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazolo[3,4-b]benzothiazole

CAS RN

247-92-7
Record name NSC79001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Hydrazinobenzothiazole (125 grams; 0.76 mole), ethyl orthoformate (112.4 grams, 0.76 mole), and 2 liters of xylene were heated together with stirring in a three-necked 5-liter flask. An 8-inch column with a condenser was placed in one neck. The reaction was heated to 105° C. and soon all the solid had gone into solution and the solution turned red. Ethanol began to distill from the reaction and about 125 milliliters of it was collected before the reaction was stopped and allowed to cool to room temperature. The yellow precipitate was collected and triturated with diethyl ether. The s-triazolo(3,4-b)benzothiazole product thus obtained was recrystallized from chloroform, m.p. 174.5°-7° C.
Quantity
125 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
112.4 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Five grams (30.0 mmoles) of o-chlorophenylisothiocyanate were dissolved in 50 ml. of dry DMF. A solution of 1.8 g. (30.0 mmoles) of formylhydrazine in 50 ml. of dry DMF was added dropwise rapidly to the stirred reaction mixture. The temperature of the reaction rose to about 45°C. The temperature was maintained between 60°C. and 100°C. for 24 hours. Thirty millimoles, 1.5 g., of sodium hydride as a 50% mineral oil suspension was added to the reaction mixture. The reaction was completed by heating at reflux temperature (160°C.) for about 185 hours. The cooled mixture was poured into water. The aqueous mixture was extracted with n-hexane to remove mineral oil. The product was extracted with ethyl acetate. The ethyl acetate extract was washed (water), dried (MgSO4) and evaporated in vacuo to a residual oil. The oil was covered with dry ether and the product crystallized upon standing. The yield of s-triazolo[3,4-b]benzothiazole, m.p. about 175°-176°C., was 200 mg.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 3
Reactant of Route 3
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 4
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 5
Reactant of Route 5
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 6
Reactant of Route 6
1,2,4-Triazolo[3,4-b]benzothiazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。